molecular formula C16H25N3OS B2924519 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one CAS No. 1105230-66-7

1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one

Cat. No.: B2924519
CAS No.: 1105230-66-7
M. Wt: 307.46
InChI Key: RLLKTWVGXDTBKP-UHFFFAOYSA-N
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Description

1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one involves multiple steps. One common synthetic route includes the reaction of cyclopropylamine with thiocarbonyl compounds to form the thiadiazole ring. This intermediate is then reacted with piperidine and 3,3-dimethylbutanone under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-16(2,3)10-13(20)19-8-6-12(7-9-19)15-18-17-14(21-15)11-4-5-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLKTWVGXDTBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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